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molecular formula C9H15ClO4S B1526032 methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate CAS No. 374931-27-8

methyl 1-[(chlorosulfonyl)methyl]cyclohexane-1-carboxylate

Cat. No. B1526032
M. Wt: 254.73 g/mol
InChI Key: BLTNEUAGFFPFCV-UHFFFAOYSA-N
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Patent
US06787536B2

Procedure details

Prepared according to the method for the preparation of 4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one, from 1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester (20 g), to provide the title compound as a red oil (14 g, 96%).
Name
4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C([C@@H]1COC(=O)N1C(=O)[C@H]([CH2:19][S:20]([Cl:23])(=[O:22])=[O:21])C(C)C)C1C=CC=CC=1.[CH3:25][O:26][C:27]([C:29]1(SC(=O)C)[CH2:34][CH2:33][CH2:32][CH2:31][CH:30]1C)=[O:28]>>[CH3:25][O:26][C:27]([C:29]1([CH2:19][S:20]([Cl:23])(=[O:22])=[O:21])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]1)=[O:28]

Inputs

Step One
Name
4-(R)-benzyl-3-(2-(R)-chlorosulfonylmethyl-3-methyl butyryl)oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C([C@@H](C(C)C)CS(=O)(=O)Cl)=O
Name
1-acetylsulfanyl-methylcyclohexanecarboxylic acid methyl ester
Quantity
20 g
Type
reactant
Smiles
COC(=O)C1(C(CCCC1)C)SC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CCCCC1)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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